4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE
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Overview
Description
4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. One common method involves the reaction of 4-tert-butylbenzoic acid with thiosemicarbazide to form the thiadiazole ring, followed by sulfonylation with 4-methoxybenzenesulfonyl chloride . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown promise as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit certain enzymes and disrupt cellular processes. The sulfonyl group can enhance the compound’s ability to bind to its target, leading to increased efficacy .
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as 2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole and tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate . Compared to these compounds, 4-TERT-BUTYL-N-{5-[2-(4-METHOXYBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O4S2 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-[2-(4-methoxyphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C22H25N3O4S2/c1-22(2,3)16-7-5-15(6-8-16)20(26)23-21-25-24-19(30-21)13-14-31(27,28)18-11-9-17(29-4)10-12-18/h5-12H,13-14H2,1-4H3,(H,23,25,26) |
InChI Key |
UFIYRURYTUDNPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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